molecular formula C18H18N2O B1356862 4'-Cyanobenzylidene-4-butoxyaniline CAS No. 55873-21-7

4'-Cyanobenzylidene-4-butoxyaniline

Cat. No.: B1356862
CAS No.: 55873-21-7
M. Wt: 278.3 g/mol
InChI Key: NFABQUNUXAXGBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyanobenzylidene-4-butoxyaniline involves the condensation of 4-cyanobenzaldehyde with 4-butoxyaniline. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the condensation reaction . The reaction can be represented as follows:

4-cyanobenzaldehyde+4-butoxyaniline4’-Cyanobenzylidene-4-butoxyaniline+H2O\text{4-cyanobenzaldehyde} + \text{4-butoxyaniline} \rightarrow \text{4'-Cyanobenzylidene-4-butoxyaniline} + \text{H}_2\text{O} 4-cyanobenzaldehyde+4-butoxyaniline→4’-Cyanobenzylidene-4-butoxyaniline+H2​O

Industrial Production Methods

While specific industrial production methods for 4’-Cyanobenzylidene-4-butoxyaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Cyanobenzylidene-4-butoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Scientific Research Applications

4’-Cyanobenzylidene-4-butoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Cyanobenzylidene-4-butoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzylidene-4-butoxyaniline: Similar in structure but with different substituents.

    4-Cyanobenzylidene-4-methoxyaniline: Contains a methoxy group instead of a butoxy group.

    4-Cyanobenzylidene-4-ethoxyaniline: Contains an ethoxy group instead of a butoxy group.

Uniqueness

4’-Cyanobenzylidene-4-butoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its butoxy group provides increased hydrophobicity compared to methoxy or ethoxy analogs, potentially affecting its solubility and reactivity in various environments .

Properties

IUPAC Name

4-[(4-butoxyphenyl)iminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-3-12-21-18-10-8-17(9-11-18)20-14-16-6-4-15(13-19)5-7-16/h4-11,14H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFABQUNUXAXGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593021
Record name 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55873-21-7
Record name 4-{(E)-[(4-Butoxyphenyl)imino]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Cyanobenzylidene-4-butoxyaniline
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